Cas no 62869-42-5 (2-(4-Ethoxyphenyl)-2-oxoacetonitrile)

2-(4-Ethoxyphenyl)-2-oxoacetonitrile 化学的及び物理的性質
名前と識別子
-
- (4-ethoxy-phenyl)-oxo-acetonitrile
- (4-ETHOXYPHENYL)OXO-ACETONITRILE,
- 4-ethoxybenzoyl cyanide
- (4-Aethoxy-phenyl)-glyoxylonitril
- (4-ethoxy-phenyl)-glyoxylonitrile
- 2-(4-ethoxyphenyl)-2-oxidanylidene-ethanenitrile
- 2-(4-ethoxyphenyl)-2-oxoacetonitrile
- 4-Aethoxy-benzoylcyanid
- 4-Aethoxy-phenylglyoxylsaeurenitril
- AB1411
- para-ethoxybenzoyl cyanide
- p-ethoxybenzoyl cyanide
- DTXSID20633071
- 4-Ethoxybenzene-1-carbonyl cyanide
- SB38009
- SCHEMBL11468841
- 4-ethoxybenzoylcyanide
- MFCD06658436
- A834052
- 4-Ethoxy-alpha-oxo-benzeneacetonitrile
- (4-ETHOXYPHENYL)OXO-ACETONITRILE
- 62869-42-5
- YVBOJNSWAFYUCA-UHFFFAOYSA-N
- CS-0322779
- AKOS006292608
- 2-(4-Ethoxyphenyl)-2-oxoacetonitrile
-
- MDL: MFCD06658436
- インチ: InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3
- InChIKey: YVBOJNSWAFYUCA-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC=C(C=C1)C(=O)C#N
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.1Ų
じっけんとくせい
- PSA: 50.09000
- LogP: 1.79158
2-(4-Ethoxyphenyl)-2-oxoacetonitrile セキュリティ情報
2-(4-Ethoxyphenyl)-2-oxoacetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-(4-Ethoxyphenyl)-2-oxoacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019094431-1g |
4-Ethoxybenzoyl cyanide |
62869-42-5 | 95% | 1g |
$179.22 | 2023-09-01 | |
TRC | E939945-100mg |
2-(4-Ethoxyphenyl)-2-oxoacetonitrile |
62869-42-5 | 100mg |
$ 135.00 | 2022-06-05 | ||
TRC | E939945-10mg |
2-(4-Ethoxyphenyl)-2-oxoacetonitrile |
62869-42-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB278160-250 mg |
4-Ethoxy-alpha-oxo-benzeneacetonitrile; . |
62869-42-5 | 250 mg |
€353.00 | 2023-07-20 | ||
1PlusChem | 1P00EA7W-250mg |
(4-ETHOXY-PHENYL)-OXO-ACETONITRILE |
62869-42-5 | 95% | 250mg |
$245.00 | 2025-02-26 | |
abcr | AB278160-100 mg |
4-Ethoxy-alpha-oxo-benzeneacetonitrile; . |
62869-42-5 | 100 mg |
€230.20 | 2023-07-20 | ||
abcr | AB278160-250mg |
4-Ethoxy-alpha-oxo-benzeneacetonitrile; . |
62869-42-5 | 250mg |
€357.90 | 2025-02-17 | ||
A2B Chem LLC | AG65628-100mg |
(4-Ethoxy-phenyl)-oxo-acetonitrile |
62869-42-5 | ≥ 96% (HPLC) | 100mg |
$115.00 | 2024-04-19 | |
1PlusChem | 1P00EA7W-1g |
(4-ETHOXY-PHENYL)-OXO-ACETONITRILE |
62869-42-5 | 95% | 1g |
$460.00 | 2025-02-26 | |
eNovation Chemicals LLC | Y1257074-100mg |
(4-ETHOXY-PHENYL)-OXO-ACETONITRILE |
62869-42-5 | 95% | 100mg |
$350 | 2025-02-26 |
2-(4-Ethoxyphenyl)-2-oxoacetonitrile 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
2-(4-Ethoxyphenyl)-2-oxoacetonitrileに関する追加情報
Introduction to 2-(4-Ethoxyphenyl)-2-oxoacetonitrile (CAS No: 62869-42-5)
2-(4-Ethoxyphenyl)-2-oxoacetonitrile, with the chemical formula C9H7O2N, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 62869-42-5, has garnered attention due to its versatile applications in the development of bioactive molecules. The structural features of this nitrile derivative, particularly the presence of an ethoxy group on a phenyl ring and a β-keto nitrile moiety, make it a valuable building block for constructing more complex pharmacophores.
The β-keto nitrile functionality in 2-(4-Ethoxyphenyl)-2-oxoacetonitrile is particularly noteworthy for its reactivity in various synthetic transformations. This group can participate in Michael additions, condensation reactions, and cyclizations, enabling the rapid assembly of heterocyclic structures. Such reactivity is highly advantageous in medicinal chemistry, where rapid and efficient construction of molecular frameworks is often required to identify lead compounds with desired biological activity.
In recent years, there has been a growing interest in exploring the potential of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound as a precursor in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The phenyl ring, substituted with an ethoxy group, provides a hydrophobic anchor that can interact with target proteins, while the nitrile and carbonyl groups offer opportunities for further functionalization to optimize binding affinity and selectivity.
One particularly exciting application of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile has emerged from its use in generating substituted pyridines. Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. By employing palladium-catalyzed cross-coupling reactions, researchers have successfully incorporated this intermediate into more complex pyridine scaffolds, demonstrating its utility as a synthetic platform. These studies highlight the importance of 62869-42-5 as a versatile starting material for drug discovery efforts.
The synthesis of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile itself is another area of active investigation. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, recent advances in catalytic asymmetric synthesis have allowed for the preparation of enantiomerically pure forms of this intermediate, which is critical for developing chiral drugs with improved pharmacological profiles. Such developments underscore the compound's significance not only as a building block but also as a subject of synthetic interest in its own right.
From a computational chemistry perspective, 2-(4-Ethoxyphenyl)-2-oxoacetonitrile has been studied to understand its electronic properties and potential interactions with biological targets. Molecular modeling studies suggest that the ethoxy substituent can influence both the geometry and polarity of the molecule, which may impact its binding affinity to proteins or nucleic acids. These insights are valuable for rational drug design and for predicting the behavior of derivatives derived from this compound.
The pharmaceutical industry continues to explore new derivatives of 62869-42-5 to expand its therapeutic applications. For example, modifications to the phenyl ring or the nitrile group have led to compounds with enhanced bioavailability or reduced toxicity. Such structural optimization efforts are driven by the need for safer and more effective treatments for a wide range of diseases. The versatility of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile makes it an attractive candidate for further exploration in this context.
In conclusion, 2-(4-Ethoxyphenyl)-2-oxoacetonitrile (CAS No: 62869-42-5) represents a fascinating compound with broad utility in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse synthetic transformations, making it a valuable tool for constructing bioactive molecules. As research continues to uncover new applications and synthetic strategies involving this intermediate, its importance is likely to grow further within the scientific community.
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